

ZM 306416: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: ZM 306416

Cat. No.: B1683844

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Abstract

ZM 306416 is a potent small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), with significant activity against the Epidermal Growth Factor Receptor (EGFR). As a multi-kinase inhibitor, it serves as a valuable tool for investigating the roles of these critical signaling pathways in angiogenesis, cell proliferation, and survival. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by **ZM 306416**, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Mechanism of Action and Target Profile

ZM 306416, also known as CB 676475, functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are members of the VEGFR family, crucial mediators of angiogenesis. Notably, it also exhibits high potency against EGFR, a key driver of cell proliferation in various cancers. The inhibitory profile of **ZM 306416** extends to other kinases, including Src and Abl, albeit with lower potency.^[1]

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **ZM 306416** against its key targets, as determined by half-maximal inhibitory concentration (IC50) values.

Target Kinase	Alias	IC50 (μM)	Reference
VEGFR-1	Flt-1	0.33	[1]
VEGFR-2	KDR/Flk-1	0.1 - 2	[2][3]
EGFR	ErbB1	<0.01	[1][3]
Src	0.33	[1]	
Abl	1.3	[1][3]	

Cellular Effects and Potency

In cell-based assays, **ZM 306416** has demonstrated potent anti-proliferative effects, particularly in cell lines dependent on EGFR signaling.

Cell Line	Cancer Type	IC50 (μM)	Reference
H3255	Non-Small Cell Lung Cancer (NSCLC)	0.09	[1][3]
HCC4011	Non-Small Cell Lung Cancer (NSCLC)	0.072	[1][3]

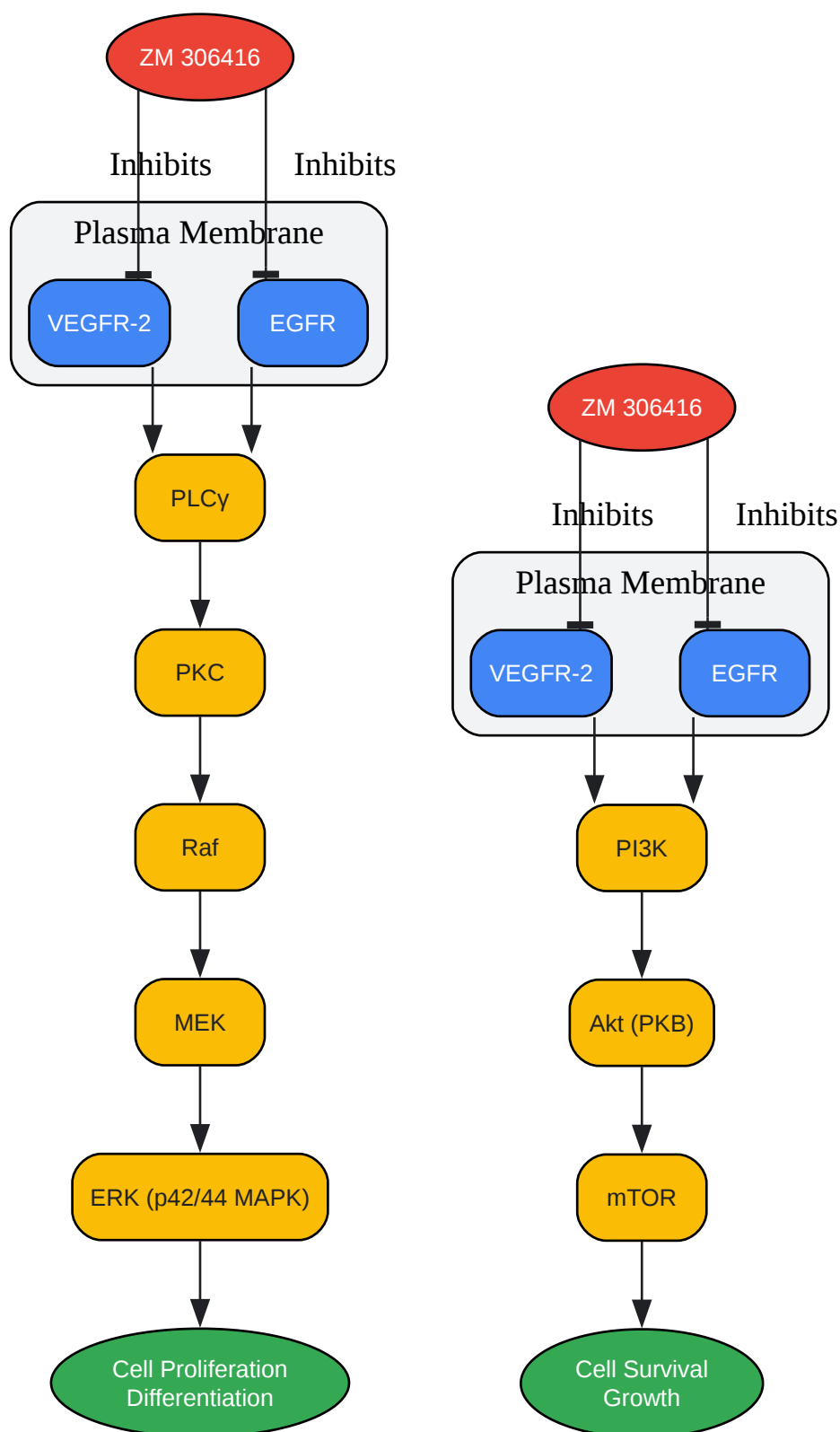
Downstream Signaling Pathways

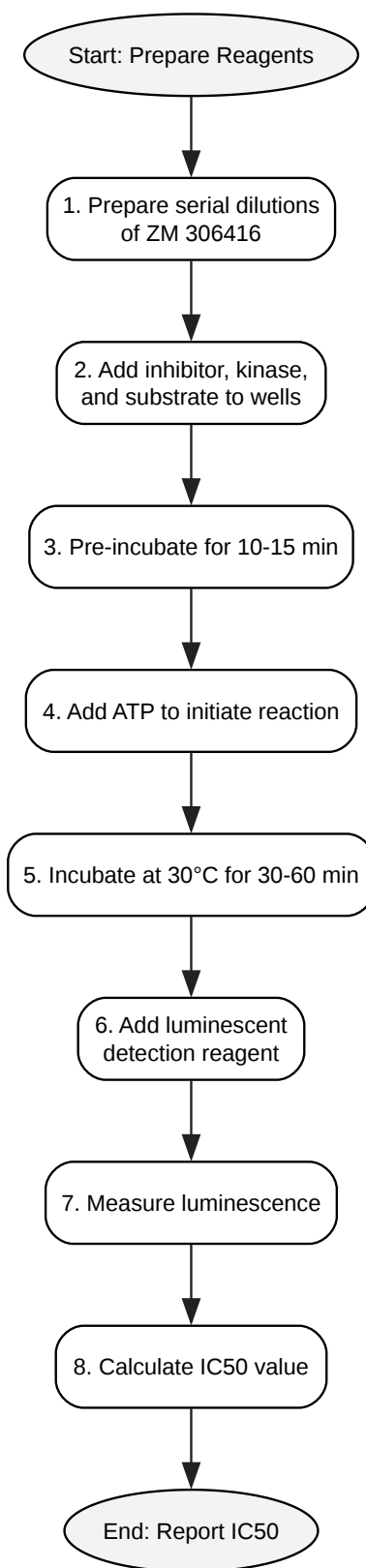
The binding of **ZM 306416** to the ATP-binding pocket of VEGFR and EGFR prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The two primary pathways affected are the MAPK/ERK and the PI3K/Akt pathways, both of which are central to cell proliferation, survival, and angiogenesis.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation and differentiation.[2] **ZM 306416** has been shown to cause a marked inhibition of the steady-state phosphorylation of p42/44 MAPK (ERK1/2).[1][4]

Upon ligand binding, VEGFR-2 and EGFR activate Phospholipase C gamma (PLC γ).^{[4][5]} PLC γ then hydrolyzes PIP2 into IP3 and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can then activate the Raf kinase, initiating the MAPK cascade.^{[5][6]} **ZM 306416**'s inhibition of the receptor tyrosine kinase at the apex of this cascade blocks these downstream events.





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